

Application Notes and Protocols for AZD4619 In Vivo Dosing in Rodent Models

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Compound of Interest

Compound Name: AZD4619
Cat. No.: B12777023

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Introduction

AZD4619 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPAR α). PPAR α is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and energy homeostasis.[1] Activation of PPAR α leads to the transcription of a suite of genes involved in fatty acid uptake, transport, and catabolism.[1] Due to its mechanism of action, **AZD4619** and other PPAR α agonists are investigated for their therapeutic potential in metabolic disorders. These application notes provide a framework for conducting in vivo studies with **AZD4619** in rodent models, based on available preclinical data for related compounds and general principles of in vivo pharmacology.

It is critical to note that publicly available literature does not contain specific dosing information for **AZD4619** in rodent efficacy models for specific diseases. However, a rat toxicity study has been mentioned in the literature, though without specific dose details for a therapeutic context.[1][2] A key consideration for dose selection is the reported species-specific difference in potency, with **AZD4619** being over 100-fold more potent on human PPAR α compared to rat PPAR α . This suggests that higher doses may be required in rodents to achieve a similar level of target engagement as in humans.

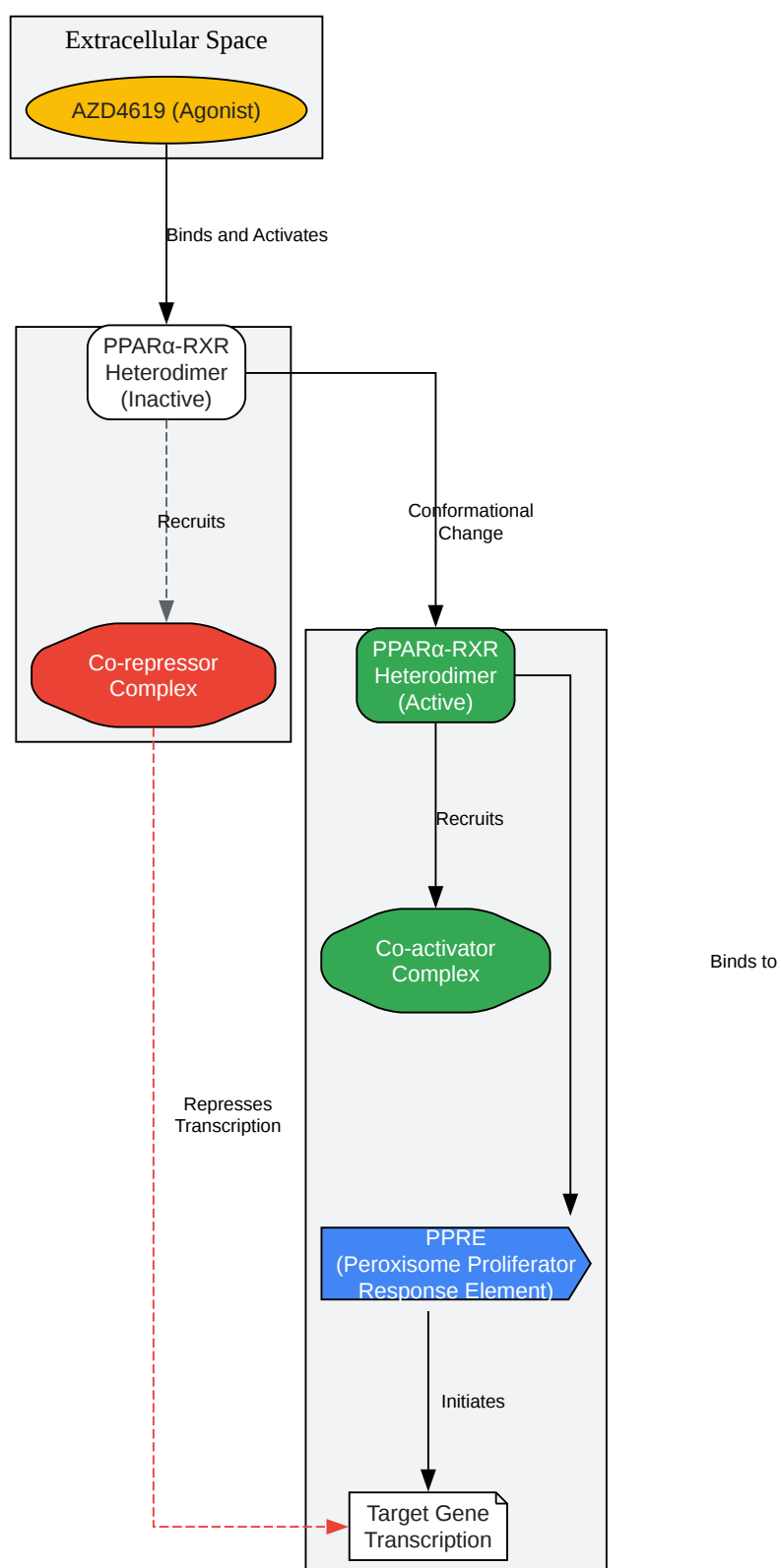
Data Presentation: Representative Dosing for PPAR α Agonists in Rodents

The following table summarizes dosing information for other PPAR α agonists used in rodent models from published preclinical studies. This data can serve as a starting point for dose-range finding studies with **AZD4619**.

Compound	Species	Dose Range	Route of Administration	Dosing Frequency	Therapeutic Area Investigated	Reference
Fenofibrate	Mouse	150 mg/kg	Oral	Daily	Ethanol Withdrawal	[3]
Fenofibrate	Rat	50 mg/kg	Oral	Daily	Ethanol Conditioned Place Preference	[3]
WY14643	Mouse	80 mg/kg	Intraperitoneal	Single Dose	Nicotine-induced Seizures	[4]
Tesaglitazar (dual PPAR α / γ agonist)	Mouse	1.5 mg/kg	Oral	Daily	Ethanol Withdrawal	[3]

Signaling Pathway

The diagram below illustrates the signaling pathway of PPAR α , the molecular target of **AZD4619**.



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Caption: PPARα Signaling Pathway Activation by **AZD4619**.

Experimental Protocols

Protocol 1: Dose Range Finding and Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the tolerability and MTD of **AZD4619** in mice following daily oral administration for 14 days.

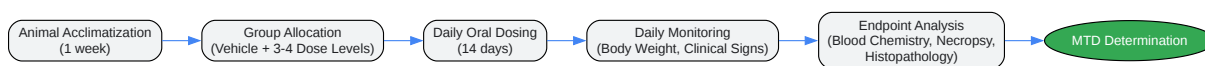
Materials:

- **AZD4619**
- Vehicle (e.g., 0.5% w/v methylcellulose in water)
- 8-10 week old male and female C57BL/6 mice
- Oral gavage needles
- Standard laboratory equipment for animal housing, weighing, and observation.

Methodology:

- **Animal Acclimatization:** Acclimate mice to the facility for at least one week prior to the start of the study. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- **Group Allocation:** Randomly assign mice to treatment groups (n=5 per sex per group). Include a vehicle control group and at least 3-4 dose level groups of **AZD4619**. Based on data from other PPAR α agonists, a starting dose range could be 10, 30, 100, and 300 mg/kg.
- **Formulation Preparation:** Prepare a fresh formulation of **AZD4619** in the selected vehicle each day. Ensure the compound is uniformly suspended.
- **Dosing:** Administer **AZD4619** or vehicle via oral gavage once daily for 14 consecutive days. The dosing volume should be consistent across all groups (e.g., 10 mL/kg).
- **Monitoring:**

- Record body weight daily.
- Perform clinical observations twice daily for any signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).
- At the end of the study, collect blood for clinical chemistry analysis (including liver enzymes such as ALT and AST).
- Conduct a gross necropsy and collect major organs for histopathological examination.
- Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity, defined as no more than 10% body weight loss and no significant adverse findings in clinical observations or histopathology.



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Caption: Workflow for a Maximum Tolerated Dose (MTD) Study.

Protocol 2: Pharmacokinetic (PK) Study in Rats

Objective: To characterize the plasma concentration-time profile of **AZD4619** in rats after a single oral dose.

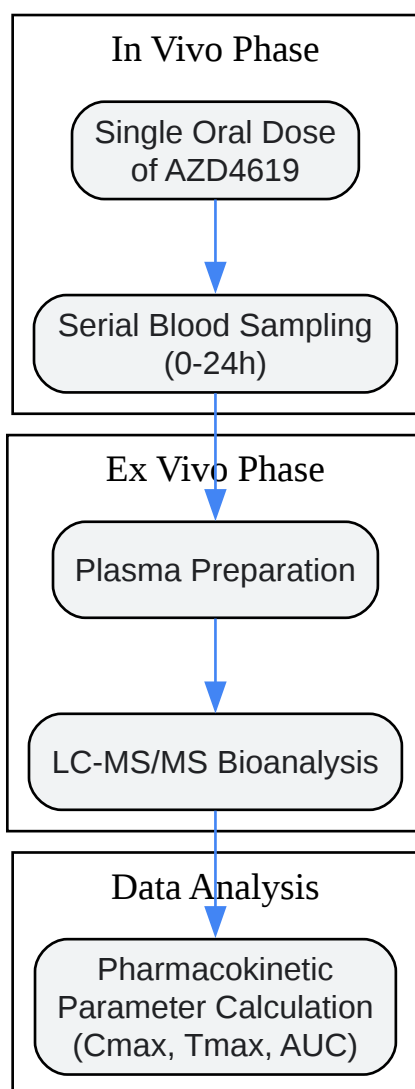
Materials:

- **AZD4619**
- Vehicle
- 8-10 week old male Sprague-Dawley rats with jugular vein cannulation
- Oral gavage needles
- Blood collection tubes (e.g., with K2EDTA)

- Centrifuge
- LC-MS/MS system for bioanalysis

Methodology:

- **Animal Preparation:** Use surgically prepared rats with jugular vein cannulas to facilitate serial blood sampling. Allow animals to recover from surgery for at least 48 hours.
- **Dosing:** Administer a single oral dose of **AZD4619** to fasted rats (n=3-5 per group). A dose level selected from the MTD study (e.g., 30 mg/kg) can be used.
- **Blood Sampling:** Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
- **Plasma Preparation:** Immediately process blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.
- **Bioanalysis:** Quantify the concentration of **AZD4619** in plasma samples using a validated LC-MS/MS method.
- **Pharmacokinetic Analysis:** Use pharmacokinetic software to calculate key parameters, including:
 - Maximum plasma concentration (C_{max})
 - Time to maximum plasma concentration (T_{max})
 - Area under the plasma concentration-time curve (AUC)
 - Half-life (t_{1/2})
 - Oral bioavailability (F%) (requires data from an intravenous dose group).



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Caption: Workflow for a Pharmacokinetic (PK) Study.

Conclusion

These application notes and protocols provide a general framework for initiating in vivo studies with **AZD4619** in rodent models. Due to the lack of specific public data on the in vivo efficacy dosing of **AZD4619**, researchers should perform careful dose-range finding studies. The significant species difference in potency between human and rat PPAR α is a critical factor that must be considered in the design and interpretation of these preclinical experiments. The

provided protocols for MTD and PK studies are essential preliminary steps for any subsequent efficacy studies.

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